molecular formula C14H18N2O B176273 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile CAS No. 162686-53-5

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Cat. No.: B176273
CAS No.: 162686-53-5
M. Wt: 230.31 g/mol
InChI Key: AXPSSIFICGGLAI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a heterocyclic compound with the molecular formula C14H18N2O. It is characterized by a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of ligand-receptor interactions and enzyme inhibition.

    Industrial Applications: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating their activity. The hydroxymethyl and carbonitrile groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPSSIFICGGLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625199
Record name 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162686-53-5
Record name 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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